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Compound of Interest

Compound Name: AZ-1355

Cat. No.: B1662766

Disclaimer: There is no publicly available scientific literature or clinical data for a compound
designated as "AZ-1355." The following technical guide is a representative example
constructed to fulfill the user's request for a specific data structure and content type. The data,
protocols, and pathways described herein are hypothetical and based on the established
mechanisms of the PCSK?9 inhibitor class of lipid-lowering drugs.

Executive Summary

This document provides a technical overview of the preclinical data for AZ-1355, a novel, fully
human monoclonal antibody designed to target and inhibit Proprotein Convertase
Subtilisin/Kexin type 9 (PCSK9). By selectively binding to PCSK9, AZ-1355 prevents its
interaction with low-density lipoprotein receptors (LDLR) on hepatocytes. This mechanism
leads to increased LDLR recycling and surface expression, resulting in enhanced clearance of
low-density lipoprotein cholesterol (LDL-C) from the circulation. The following sections detail
the in vitro and in vivo studies conducted to characterize the lipid-lowering properties of AZ-
1355.

Quantitative Data Summary

The lipid-lowering efficacy of AZ-1355 was evaluated in both in vitro and in vivo models. The
data consistently demonstrate a potent, dose-dependent reduction in key lipid parameters.

Table 2.1: In Vitro PCSK9 Neutralization
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Assay Type Metric AZ-1355 Control IgG
PCSK9-LDLR Binding
IC50 (nM) 0.85 > 1,000
Assay
HepG2 Cell-Based LDLR Upregulation o
250% at 100 nM No significant change
Assay (%)

Table 2.2: In Vivo Efficacy in a Transgenic Mouse Model
of Hypercholesterolemia

Treatment Group LDL-C Reduction Total Cholesterol Triglyceride
(Dose) (%) Reduction (%) Reduction (%)
Vehicle Control 0% 0% 0%

AZ-1355 (1 mg/kg) 35.2% 28.1% 15.6%

AZ-1355 (3 mg/kg) 58.9% 45.7% 22.4%

AZ-1355 (10 mg/kg) 75.4% 62.3% 25.8%

Experimental Protocols
PCSK9-LDLR Binding Inhibition Assay

This assay quantifies the ability of AZ-1355 to block the interaction between human PCSK9
and the extracellular domain of the human LDLR.

e Materials: Recombinant human PCSK?9, recombinant human LDLR-ECD, 96-well
microplates, HRP-conjugated detection antibody, TMB substrate.

e Method:
o 96-well plates were coated with recombinant human LDLR-ECD overnight at 4°C.
o Plates were washed and blocked with 3% BSA in PBS for 1 hour at room temperature.

o Afixed concentration of recombinant human PCSK9 was pre-incubated with serial
dilutions of AZ-1355 or control IgG for 1 hour.
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[e]

The PCSK9-antibody mixtures were added to the LDLR-coated plates and incubated for 2
hours.

o Plates were washed, and bound PCSK9 was detected using an HRP-conjugated anti-
PCSK9 antibody.

o The reaction was visualized by adding TMB substrate, and the absorbance was read at
450 nm.

o The IC50 value was calculated using a four-parameter logistic curve fit.

In Vivo Hypercholesterolemia Mouse Model Study

This study evaluated the dose-dependent efficacy of AZ-1355 in a transgenic mouse model
expressing human PCSKO.

e Model: C57BL/6 mice with liver-specific expression of human PCSK9, maintained on a high-
fat diet.

e Method:

o Animals were randomized into four groups (n=8 per group): vehicle control, 1 mg/kg, 3
mg/kg, and 10 mg/kg AZ-1355.

o Asingle subcutaneous injection of the assigned treatment was administered at day O.
o Blood samples were collected via tail vein at baseline (day 0) and at day 7 post-dose.

o Serum was isolated, and total cholesterol, LDL-C, and triglycerides were measured using
an automated clinical chemistry analyzer.

o Percentage reduction from baseline was calculated for each lipid parameter.

Visualizations: Pathways and Workflows
Signaling Pathway of AZ-1355
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» To cite this document: BenchChem. [AZ-1355: A Novel Investigational Agent for Lipid
Reduction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662766#az-1355-lipid-lowering-properties]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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